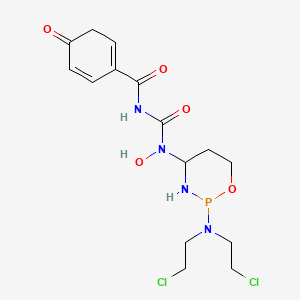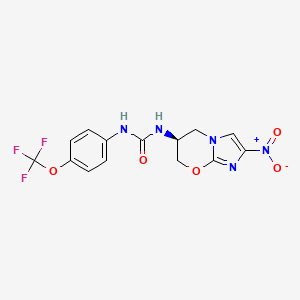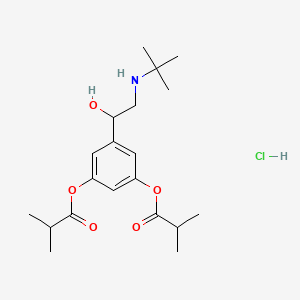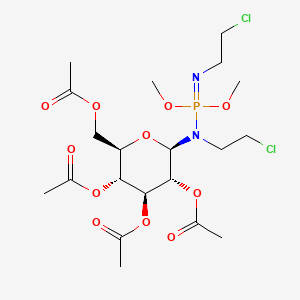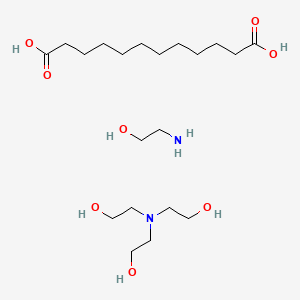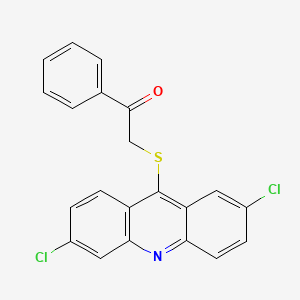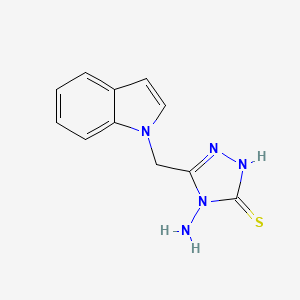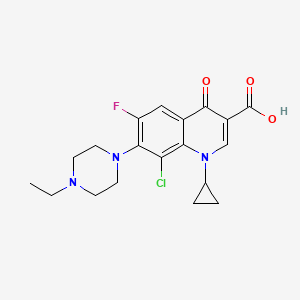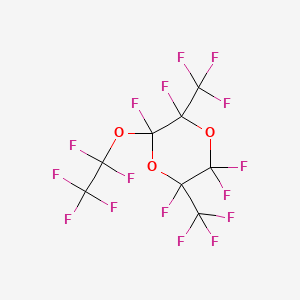
Maleic acid, monohydrazide, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium maleic hydrazide is a derivative of maleic hydrazide, a plant growth regulator known for its ability to inhibit cell division without affecting cell enlargement. This compound is widely used in agriculture to prevent sprouting in stored crops such as potatoes, onions, and garlic. It is also employed to control the growth of volunteer potatoes left in the field after harvesting .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium maleic hydrazide typically involves the reaction of maleic anhydride with hydrazine hydrate. The process includes heating and reacting hydrazine hydrate with diluted sulfuric acid in the presence of a rare earth compound catalyst. Maleic anhydride is then added to the mixture, leading to a ring closure reaction. The resulting product is neutralized with an inorganic alkali to obtain maleic hydrazide .
Industrial Production Methods: For industrial production, the synthesis process is optimized to ensure high yield and purity. The use of sulfuric acid as a solvent is common due to its effectiveness in achieving a yield of 75-89%. The residual hydrazine content is controlled to be below 2 ppm to meet international standards .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium maleic hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogens and alkylating agents are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include maleic acid, hydrazine derivatives, and various substituted maleic hydrazide compounds .
Wissenschaftliche Forschungsanwendungen
Sodium maleic hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: In plant biology, it is employed to study the regulation of cell division and growth.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to inhibit cell proliferation.
Wirkmechanismus
The mechanism of action of sodium maleic hydrazide involves the inhibition of cell division by interfering with DNA synthesis and repair. It affects the expression of genes related to meristem development, cell division, and phytohormone signaling. This leads to the suppression of apical and axillary bud growth in plants .
Vergleich Mit ähnlichen Verbindungen
Maleic Hydrazide: The parent compound, used similarly as a plant growth regulator.
Potassium Maleic Hydrazide: Another salt form with higher water solubility, used in similar applications.
Diethanolamine Maleic Hydrazide: A commercial formulation used in agriculture.
Uniqueness: Sodium maleic hydrazide is unique due to its specific inhibitory effects on cell division without affecting cell enlargement. This property makes it particularly useful in agricultural applications where controlled growth is desired .
Eigenschaften
CAS-Nummer |
7417-36-9 |
|---|---|
Molekularformel |
C4H5N2NaO3 |
Molekulargewicht |
152.08 g/mol |
IUPAC-Name |
sodium;(Z)-4-hydrazinyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C4H6N2O3.Na/c5-6-3(7)1-2-4(8)9;/h1-2H,5H2,(H,6,7)(H,8,9);/q;+1/p-1/b2-1-; |
InChI-Schlüssel |
AELFEMCETQQALA-ODZAUARKSA-M |
Isomerische SMILES |
C(=C\C(=O)[O-])\C(=O)NN.[Na+] |
Kanonische SMILES |
C(=CC(=O)[O-])C(=O)NN.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


